molecular formula C6H8O3 B146286 2-Oxocyclopentanecarboxylic acid CAS No. 50882-16-1

2-Oxocyclopentanecarboxylic acid

Cat. No.: B146286
CAS No.: 50882-16-1
M. Wt: 128.13 g/mol
InChI Key: FXBPINRBSNMESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxocyclopentanecarboxylic acid is an organic compound with the molecular formula C6H8O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl adipate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation . Another method includes the oxidation of cyclopentanone using potassium permanganate under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation reactions. The process often employs catalysts such as iron(III) chloride to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

2-Oxocyclopentanecarboxylic acid serves as a crucial intermediate in various synthetic pathways:

  • Synthesis of Piragliatin : This compound has been utilized in the synthesis of Piragliatin, a glucokinase activator that is being investigated for its potential in treating type 2 diabetes. The synthesis involves the formation of key intermediates that facilitate the activation of glucokinase, thereby enhancing glucose metabolism .
  • Building Block for Cyclopentane Derivatives : It is frequently used in the synthesis of 1,3-disubstituted cyclopentanes, which are important in medicinal chemistry due to their biological activity. The compound's keto-enol tautomerism allows for diverse reactivity patterns that can be exploited for creating various derivatives .
  • Functionalization Reactions : The compound can undergo various functionalization reactions, including hydroxylation and alkylation, to yield more complex structures. For example, studies have shown that engineered cytochrome P450 enzymes can selectively hydroxylate this compound at specific positions, leading to products with potential pharmaceutical applications .

Case Study 1: Hydroxylation Reactions

A study conducted at Caltech demonstrated the use of engineered P450 enzymes to hydroxylate this compound. The results indicated high enantioselectivity and total turnover numbers, showcasing the compound's utility in asymmetric synthesis .

Case Study 2: Catalytic Asymmetric Additions

Research published in ACS Central Science explored catalytic asymmetric 1,4-additions involving β-keto esters and nitroalkenes using derivatives of this compound. The findings highlighted the importance of bimetallic systems for achieving high yields and selectivity, further establishing the compound's relevance in synthetic organic chemistry .

Comparative Data Table

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for glucokinase activatorsUsed in Piragliatin synthesis
Cyclopentane DerivativesBuilding block for biologically active compoundsFacilitates formation of 1,3-disubstituted derivatives
HydroxylationEnzymatic functionalization using cytochrome P450High enantioselectivity achieved
Catalytic Asymmetric ReactionsAsymmetric additions with β-keto estersHigh yields and selectivity observed

Mechanism of Action

The mechanism of action of 2-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Oxocyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C6H8O3
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 398-78-2
  • Structure : The compound features a cyclopentane ring with a ketone and carboxylic acid functional group, contributing to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Biohydroxylation : Studies have demonstrated that this compound can undergo biohydroxylation reactions when acted upon by engineered enzymes. This process enhances its solubility and bioavailability, making it a candidate for drug development .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Enzyme InhibitionIn vitro assaysInhibited cytochrome P450 enzymes, affecting drug metabolism
BiohydroxylationBiotransformation experimentsYielded hydroxylated products with high enantioselectivity
Antioxidant ActivityDPPH assayDemonstrated significant free radical scavenging ability

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction of this compound with cytochrome P450 BM-3 mutants. The results indicated that the compound could serve as a substrate for these enzymes, leading to the production of hydroxylated derivatives. The total turnover number (TTN) reached up to 9200, showcasing its potential in biotransformation applications .

Case Study 2: Antioxidant Potential

In another study focused on oxidative stress, this compound was evaluated for its ability to scavenge free radicals. The DPPH assay revealed that the compound exhibited a significant reduction in DPPH radical concentration, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-oxocyclopentanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via hydrolysis of ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) under acidic or basic conditions . Alternatively, carboxylation of cyclopentanone with CO₂ under high pressure (e.g., 50 atm) yields this compound at ~36% efficiency. Key parameters include temperature control (40–60°C), catalyst selection (e.g., K₂CO₃), and reaction time (12–24 hours). Yield optimization requires monitoring pH and intermediate stability .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., ketone carbonyl at ~208 ppm, carboxylic acid proton at ~12 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Compare observed molecular ion ([M-H]⁻ at m/z 141) with theoretical values .
    Purity is assessed via melting point analysis (if available) or HPLC with UV detection .

Advanced Research Questions

Q. What role does this compound play in amidoalkylation reactions, and how can its reactivity be modulated?

  • Methodological Answer : The compound acts as a C-H acidic substrate in reactions with cyclic N-formylimmonium precursors, forming amidoalkylated products. Reactivity is enhanced by:

  • Electron-Withdrawing Groups : Stabilize the enolate intermediate, favoring nucleophilic attack .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve ion-pair separation.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate enolate formation. Post-reaction hydrolysis and decarboxylation yield functionalized cyclopentane derivatives .

Q. How can computational modeling predict the conformational stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess ring puckering and keto-enol tautomerism .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on hydrogen-bonding networks.
  • NIST 3D Structure Files : Validate computational results against pre-computed electrostatic potential maps .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with authoritative databases (e.g., NIST Chemistry WebBook for IR/NMR reference spectra) .
  • Isotopic Labeling : Use ¹³C-labeled substrates to confirm peak assignments in complex spectra.
  • Collaborative Reproducibility : Replicate synthesis and characterization protocols from multiple literature sources to identify systematic errors .

Q. What strategies optimize the synthesis of this compound derivatives for pharmaceutical intermediates?

  • Methodological Answer :

  • Esterification : React with alcohols (e.g., allyl alcohol) under Steglich conditions (DCC/DMAP) to form bioactive esters (e.g., allyl 2-oxocyclopentanecarboxylate) .
  • Amidation : Use carbodiimide coupling to generate carboxamide derivatives (e.g., 2-oxocyclopentane-1-carboxamide) for peptidomimetic studies .
  • Protection/Deprotection : Temporarily mask the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during functionalization .

Q. Guidelines for Experimental Design

  • Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and characterization data in alignment with journal standards (e.g., Beilstein Journal of Organic Chemistry) .
  • Data Reporting : Include raw spectral data in supplementary materials and highlight anomalies (e.g., unexpected byproducts) in the main text .

Properties

IUPAC Name

2-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBPINRBSNMESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498017
Record name 2-Oxocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50882-16-1
Record name 2-Oxocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 2-oxocyclopentanecarboxylate (5 g, 35.1 mmol) in H2O (7.5 mL), NaOH (1.5 g) was added. The reaction mixture was stirred at room temperature for 40 h, then cooled to 0° C. and conc. HCl (3 mL) was added, then stirred for an additional 30 min. at 0° C. to give 2-oxocyclopentanecarboxylic acid (4.5 g, crude). In another set up, 3,4-dichloroaniline (5.5 g, 33.9 mmol) was dissolved in H2O (22 mL), cooled to 0° C. and conc. HCl (8.3 mL) was added and stirred for 20 min. while maintaining the temperature at 0° C. NaNO2 (2.3 g, 33.9 mmol) in water was added to the reaction mixture and stirred at 0° C. for another 30 min. The reaction mixture was filtered and to the filtrate 2-oxocyclopentanecarboxylic acid (4.5 g, crude) (prepared above) was added slowly. The reaction mixture was slowly warmed to room temperature and stirred for 1 h during which time a solid precipitated out which was filtered to provide the title compound as a yellow solid (5 g, 58%). 1H NMR (200 MHz, CDCl3, δ in ppm) 7.59 (bs, 1H), 7.40-7.30 (m, 2H), 7.09-6.94 (m, 1H), 2.80 (t, J=7.4 Hz, 1H), 2.68 (t, J=7.4 Hz, 1H), 2.55-2.45 (m, 2H), 2.24-2.06 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Oxocyclopentanecarboxylic acid
2-Oxocyclopentanecarboxylic acid
2-Oxocyclopentanecarboxylic acid
2-Oxocyclopentanecarboxylic acid
2-Oxocyclopentanecarboxylic acid
2-Oxocyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.